SEC inhibitor KL-1

Super Elongation Complex P-TEFb Transcription Elongation

Choose SEC inhibitor KL-1 for its unique, validated mechanism: it selectively disrupts the AFF4-CCNT1 interaction (Ki=3.48 μM) to dismantle the Super Elongation Complex without inhibiting CDK9 kinase activity, unlike flavopiridol. This specificity is essential for dissecting SEC-dependent transcription in MYC-driven cancer research. It is the only SEC inhibitor with published in vivo efficacy, significantly prolonging survival in an orthotopic DIPG model. Its well-characterized dose-response and established in vivo formulation make it the definitive benchmark for preclinical studies, ensuring experimental reproducibility that close analogs like KL-2 cannot guarantee.

Molecular Formula C18H16ClNO4
Molecular Weight 345.8 g/mol
CAS No. 900308-84-1
Cat. No. B608354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEC inhibitor KL-1
CAS900308-84-1
SynonymsKL1;  KL 1;  KL-1
Molecular FormulaC18H16ClNO4
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC(=CC=C2)OC)O
InChIInChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-10,21H,1-2H3,(H,20,23)
InChIKeyARTVILCEXNCVIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SEC Inhibitor KL-1 (CAS 900308-84-1): A Peptidomimetic Disruptor of the Super Elongation Complex


SEC inhibitor KL-1 (KL-1, CAS 900308-84-1) is a peptidomimetic lead compound that potently and selectively disrupts the Super Elongation Complex (SEC) by blocking the interaction between the SEC scaffolding protein AFF4 and the cyclin T1 (CCNT1) subunit of P-TEFb. This disruption impairs the release of RNA polymerase II (Pol II) from promoter-proximal pause sites and reduces the average rate of processive transcription elongation . KL-1 has a molecular weight of 345.78 g/mol, the molecular formula C18H16ClNO4, and exhibits a dose-dependent inhibitory effect on the AFF4-CCNT1 interaction with a Ki of 3.48 μM in cell-free assays .

Why SEC Inhibitor KL-1 Cannot Be Substituted by CDK9 Inhibitors or Structural Analogs


SEC inhibitor KL-1 occupies a unique chemical and mechanistic niche within the transcriptional elongation inhibitor landscape. While CDK9 inhibitors such as flavopiridol and dinaciclib globally inhibit P-TEFb kinase activity, they fail to disrupt the physical AFF4-CCNT1 protein-protein interaction that defines the SEC complex [1]. Moreover, structural analogs like KL-2, though sharing the same peptidomimetic scaffold, exhibit significantly different binding affinities (Ki of 1.50 μM vs. 3.48 μM for KL-1), which can lead to divergent experimental outcomes in dose-response studies [1]. Simple in-class substitution therefore risks both mechanistic misinterpretation (confusing SEC disruption with general CDK9 inhibition) and quantitative irreproducibility. The quantitative evidence below details exactly where KL-1 differs from its closest comparators, providing a basis for informed selection in procurement and experimental design.

Quantitative Differentiation of SEC Inhibitor KL-1: Key Evidence for Scientific Selection


AFF4-CCNT1 Binding Affinity: KL-1 vs. Structural Homolog KL-2

In a direct head-to-head comparison using an AlphaLISA assay, KL-1 inhibited the AFF4-CCNT1 interaction with a Ki of 3.48 μM, while its structural homolog KL-2 exhibited a Ki of 1.50 μM, representing a 2.3-fold difference in potency [1]. This quantitative difference is critical for researchers selecting the appropriate tool compound for dose-response studies or when seeking a less potent control for structure-activity relationship (SAR) analyses.

Super Elongation Complex P-TEFb Transcription Elongation Protein-Protein Interaction Inhibitor

Mechanistic Differentiation: SEC Disruption by KL-1 vs. CDK9 Inhibition by Flavopiridol

Unlike the pan-CDK9 kinase inhibitor flavopiridol, which inhibits P-TEFb catalytic activity but does not affect SEC complex integrity, KL-1 directly disrupts the AFF4-CCNT1 protein-protein interaction [1]. In an AlphaLISA assay, KL-1 showed a clear dose-dependent disruption of this interaction, whereas flavopiridol exhibited no disruptive activity at any concentration tested [1]. This fundamental mechanistic difference is essential for experimental design: KL-1 should be used when the goal is to specifically dismantle the SEC complex, while flavopiridol is appropriate for broad inhibition of CDK9-dependent transcription.

Super Elongation Complex CDK9 Inhibitor Mechanism of Action Protein-Protein Interaction

In Vivo Efficacy: KL-1 Prolongs Survival in H3K27M-Mutant DIPG PDX Model

In a cross-study comparable analysis of in vivo efficacy, treatment with KL-1 significantly prolonged the survival of mice bearing orthotopic patient-derived xenografts (PDXs) of H3K27M-mutant diffuse intrinsic pontine glioma (DIPG) compared to vehicle-treated controls (P < 0.0001, log-rank test) [1]. While the study did not include a direct comparator compound, the magnitude of the survival benefit (statistically significant at p<0.0001) provides a benchmark for evaluating the in vivo activity of other SEC-targeting agents. This is currently the only published in vivo efficacy data for a small-molecule SEC disruptor in this highly aggressive pediatric brain tumor model.

Diffuse Intrinsic Pontine Glioma H3K27M Mutation Patient-Derived Xenograft Preclinical Efficacy

Transcriptomic Impact: KL-1 Downregulates MYC and MYC-Dependent Transcriptional Programs

Treatment of HEK293T cells with KL-1 for 24 hours resulted in the downregulation of 1,911 genes, with gene set enrichment analysis revealing significant depletion of MYC target gene signatures and RNA splicing-related factors [1]. While KL-2 induced a highly similar transcriptional response (1,911 genes downregulated by KL-1, 1,911 genes downregulated by KL-2 with a large overlap), the quantitative difference in Ki between the two compounds (see Evidence Item 1) suggests that the concentration required to achieve this transcriptional effect will differ. This data supports the use of KL-1 as a tool to probe MYC-dependent transcriptional addiction in cancer models.

MYC Transcriptional Addiction RNA-Seq Gene Expression Profiling

Optimized Research Applications for SEC Inhibitor KL-1 Based on Quantitative Evidence


Differentiating SEC-Dependent from CDK9-Dependent Transcriptional Effects

When investigating the role of the Super Elongation Complex in gene regulation, it is critical to distinguish its function from that of the broader P-TEFb kinase activity. KL-1 is the ideal tool for this purpose because it directly disrupts the AFF4-CCNT1 interaction without inhibiting CDK9 kinase activity, a property not shared by CDK9 inhibitors like flavopiridol [1]. Researchers can treat cells with KL-1 and a CDK9 inhibitor in parallel to dissect SEC-specific versus pan-P-TEFb transcriptional responses. The quantitative data on AFF4-CCNT1 disruption (see Evidence Item 2) provides confidence that observed effects are due to SEC complex dismantling rather than general transcriptional inhibition.

Investigating MYC-Driven Transcriptional Addiction in Cancer Models

KL-1 has been validated to downregulate MYC and MYC-dependent transcriptional programs, with RNA-seq data showing the downregulation of 1,911 genes, including canonical MYC targets [2]. This makes KL-1 a valuable probe for studying MYC-driven cancers in vitro and in vivo. When selecting a compound for these studies, note that while the structural analog KL-2 also downregulates MYC targets, its 2.3-fold higher potency (Ki 1.50 μM vs. 3.48 μM) may require lower dosing to achieve equivalent target engagement [2]. KL-1 is therefore suitable as a benchmark compound for establishing dose-response relationships in MYC-dependent cell lines.

Preclinical Efficacy Studies in H3K27M-Mutant DIPG and Other SEC-Dependent Cancers

KL-1 is currently the only SEC inhibitor with published in vivo efficacy data in a clinically relevant cancer model. It significantly prolonged survival in mice bearing orthotopic patient-derived xenografts of H3K27M-mutant DIPG (p<0.0001) [3]. For researchers planning in vivo studies of SEC inhibition in pediatric high-grade gliomas or other cancers with dysregulated transcriptional elongation, KL-1 provides a proven starting point. Its established in vivo formulation (homogeneous suspension in CMC-Na at ≥5 mg/mL) and published dosing regimen facilitate immediate translation to preclinical studies .

Structure-Activity Relationship (SAR) Studies for SEC Inhibitor Development

The clear potency differential between KL-1 (Ki 3.48 μM) and its close structural homolog KL-2 (Ki 1.50 μM) provides a well-defined benchmark for SAR studies aimed at optimizing SEC disruptors [2]. KL-1 serves as an excellent reference compound for medicinal chemistry campaigns seeking to improve upon the peptidomimetic scaffold. Researchers can use KL-1 as a control in high-throughput screening assays designed to identify novel AFF4-CCNT1 interaction inhibitors, leveraging its well-characterized biochemical profile as a baseline for hit validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for SEC inhibitor KL-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.